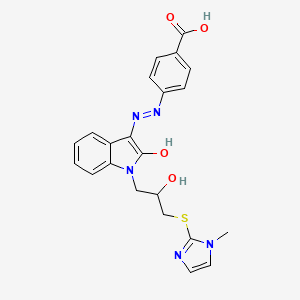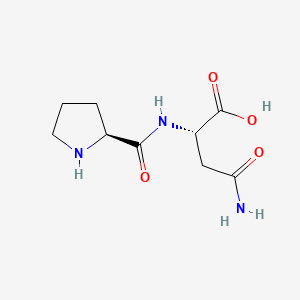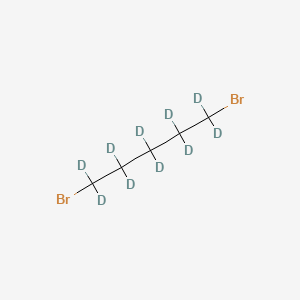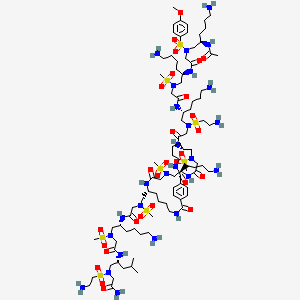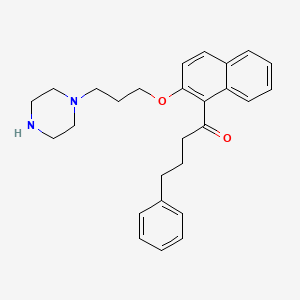
Antitumor agent-96
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-96, also known as Compound D34, is a potent inhibitor of the MRE11 protein. This compound has garnered significant attention due to its ability to down-regulate the homologous recombination pathway by binding to and suppressing the endonuclease functions of MRE11. This action induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-96 involves several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Antitumor agent-96 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary but often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
科学研究应用
Antitumor agent-96 has a wide range of scientific research applications, including:
作用机制
Antitumor agent-96 exerts its effects by binding to the MRE11 protein and inhibiting its endonuclease functions. This inhibition down-regulates the homologous recombination pathway, leading to the accumulation of DNA damage in cancer cells. The increased DNA damage triggers apoptosis, effectively killing the cancer cells. The molecular targets involved in this process include the MRE11 protein and the components of the homologous recombination pathway .
相似化合物的比较
Similar Compounds
Cisplatin: A platinum-based antitumor agent that forms DNA adducts, leading to DNA damage and apoptosis.
Paclitaxel: A natural product that stabilizes microtubules, preventing cell division and inducing apoptosis.
Arctigenin: A natural compound that exhibits preferential cytotoxicity against nutrient-deprived cancer cells.
Uniqueness of Antitumor agent-96
This compound is unique in its specific inhibition of the MRE11 protein and its ability to down-regulate the homologous recombination pathway. This targeted mechanism of action distinguishes it from other antitumor agents like cisplatin and paclitaxel, which have broader mechanisms of action. Additionally, this compound’s selective cytotoxicity towards cancer cells with defective homologous recombination pathways makes it a promising candidate for targeted cancer therapy .
属性
分子式 |
C27H32N2O2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
4-phenyl-1-[2-(3-piperazin-1-ylpropoxy)naphthalen-1-yl]butan-1-one |
InChI |
InChI=1S/C27H32N2O2/c30-25(13-6-10-22-8-2-1-3-9-22)27-24-12-5-4-11-23(24)14-15-26(27)31-21-7-18-29-19-16-28-17-20-29/h1-5,8-9,11-12,14-15,28H,6-7,10,13,16-21H2 |
InChI 键 |
STNMKKHHROUSDI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCOC2=C(C3=CC=CC=C3C=C2)C(=O)CCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




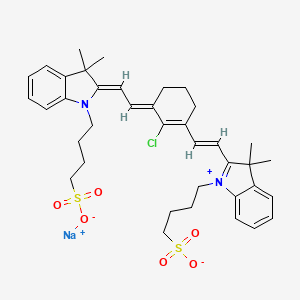

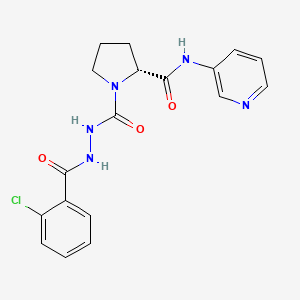
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)



